N-(4-硝基苯基)季戊酮-1-胺

描述

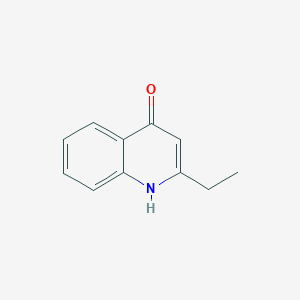

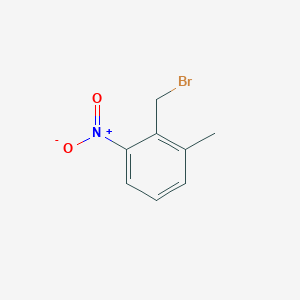

N-(4-nitrophenyl)adamantan-1-amine is a compound that belongs to the class of adamantane derivatives. These derivatives are known for their psychotropic activity, particularly as stimulators that influence the central dopaminergic neuromediator systems. Adamantane derivatives like midantane and gludantan are known drugs that are substituted at the cycle junction site. However, derivatives substituted at the bridging position, such as arylaminoadamantanes, have been less studied but are thought to potentially have a stronger effect on the central dopaminergic and noradrenergic neuromediator systems .

Synthesis Analysis

The synthesis of N-(4-nitrophenyl)adamantan-1-amine and related compounds typically begins with adamantanone as the initial compound. Adamantanone can be obtained through the oxidation of adamantane with sulfuric acid, followed by isolation via vapor distillation. The target compounds, such as N-(adamant-2-yl)aniline derivatives, are synthesized using the Leuckart reaction. This involves boiling adamantanone with substituted anilines in a formic acid medium. The resulting formyl derivatives of the amines are then subjected to acid hydrolysis to obtain the final compounds .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman. These methods, along with DFT quantum chemical calculations, help in assigning vibrational bands and understanding the molecular geometry. The geometrical parameters obtained from DFT calculations are consistent with XRD results, indicating the reliability of these methods in analyzing

科学研究应用

超分子化学和药物修饰

N-(4-硝基苯基)金刚烷-1-胺及其衍生物在超分子化学中显示出潜力,特别是在与β-环糊精形成复合物方面。这些复合物展示了类伪轮状结构,其中金刚烷笼深入β-环糊精的腔中。这种独特的几何结构,在各种胺类化合物中观察到,对药物修饰应用具有重要意义(Vícha等,2011)。

新化合物的结构表征

对N-(4-硝基苯基)金刚烷-1-胺的衍生物,如硫脲类化合物的结构表征,提供了有关取代基在其分子和晶体结构中作用的见解。这种理解对于开发具有潜在生物应用的新化合物至关重要(Saeed et al., 2014)。

从原子间分子量子理论中获得的见解

与N-(4-硝基苯基)金刚烷-1-胺相关的一类化合物——金刚烷-1,3,4-噻二唑衍生物,已经通过量子理论研究了它们的非共价相互作用。这项研究深入了解了这些化合物的分子行为,对各种科学应用有益(El-Emam et al., 2020)。

神经保护剂的开发

合成了N-(4-硝基苯基)金刚烷-1-胺的衍生物,用于潜在的神经保护剂。这些化合物表现出多功能活性,包括抑制各种神经途径和清除自由基,表明它们在神经保护和神经学测定开发中具有潜力(Joubert et al., 2011)。

用于潜在抗癌药物的新衍生物

对N-(4-硝基苯基)金刚烷-1-胺衍生物的研究表明它们在抗癌药物开发中具有潜力。这些化合物的氨基团的改变已经显示出影响它们的生物活性,使它们成为抗癌疗法中预测设计的候选者(Sosnovsky et al., 1986)。

未来方向

The future directions in the research of adamantane derivatives, including “N-(4-nitrophenyl)adamantan-1-amine”, involve the development of novel methods for their preparation, and the investigation of their chemical and catalytic transformations . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .

作用机制

Adamantane is a unique structure in chemistry due to its cage-like, three-dimensional structure. It’s known for its stability and has been used as a building block in various chemical reactions . Derivatives of adamantane have been found to have potential applications in various fields, including pharmaceuticals .

Target of Action

Adamantane derivatives have been found to interact with various biological targets depending on their functional groups .

Mode of Action

The mode of action of adamantane derivatives can vary widely depending on their chemical structure and the biological target they interact with .

Biochemical Pathways

Adamantane derivatives have been found to affect various biochemical pathways depending on their chemical structure and the biological target they interact with .

Pharmacokinetics

Adamantane derivatives are known to have good fat solubility, which can greatly increase their membrane permeability .

Result of Action

Adamantane derivatives have been found to have various effects at the molecular and cellular level depending on their chemical structure and the biological target they interact with .

Action Environment

The action of adamantane derivatives can be influenced by various environmental factors, including temperature, ph, and the presence of other molecules .

Their unique structure and properties make them versatile building blocks for the synthesis of various compounds with potential applications in many fields .

属性

IUPAC Name |

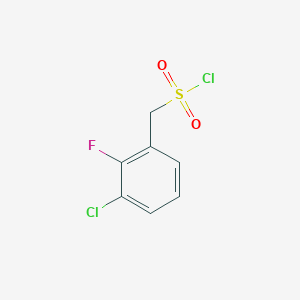

N-(4-nitrophenyl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCDJRKCUOQOLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)adamantan-1-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)

![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)

![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)

![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/no-structure.png)